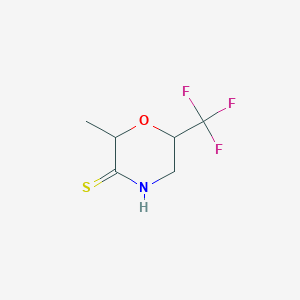
2-Methyl-6-(trifluoromethyl)morpholine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C₆H₈F₃NOS and a molecular weight of 199.19 g/mol This compound is a derivative of morpholine, characterized by the presence of a trifluoromethyl group at the 6-position and a thione group at the 3-position
Vorbereitungsmethoden
The synthesis of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)morpholine with sulfurizing agents under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-25°C. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
2-Methyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds such as:
2-Methyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and applications.
3-Methyl-2-(trifluoromethyl)morpholine: Has the trifluoromethyl group at a different position, leading to variations in its chemical properties and uses.
2-Methyl-3-(trifluoromethyl)aniline: Contains an aniline group instead of a morpholine ring, which affects its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8F3NOS |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-methyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C6H8F3NOS/c1-3-5(12)10-2-4(11-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
YKOABZUMHXVXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=S)NCC(O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


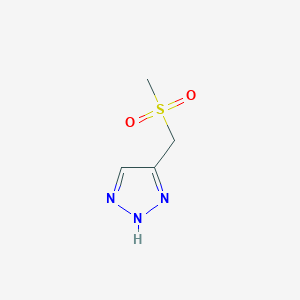
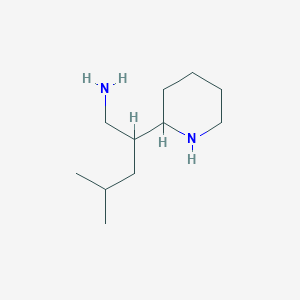
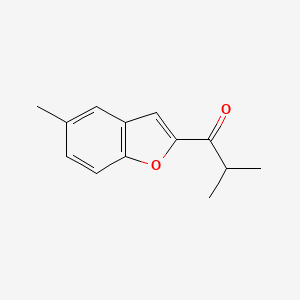
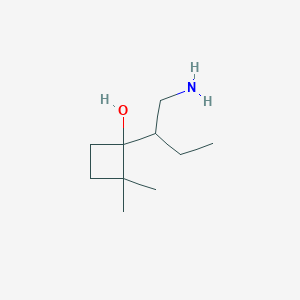
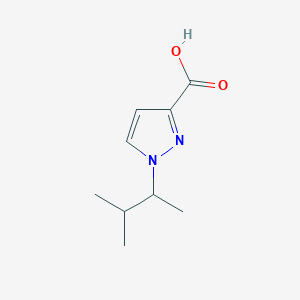
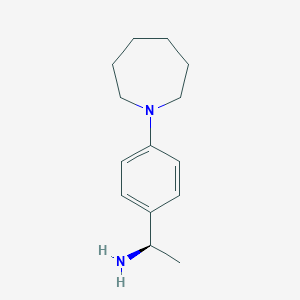

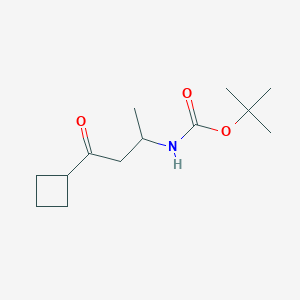

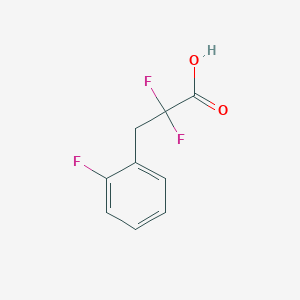

![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

